
Methyl-7-methoxy-1H-indazol-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methoxy-1H-indazole-3-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a benzene ring. Indazoles are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents .
Synthesis Analysis
The synthesis of indazole derivatives can be approached through various methods. For instance, the methyl ester of 1H-indazole-3-carboxylic acid can be formed via intramolecular aliphatic diazonium coupling, as demonstrated in the diazotization of o-aminophenylacetic acid . Another related compound, methyl 1H-1,2,4-triazole-3-carboxylate, was synthesized from 1H-1,2,4-triazole using a sequence of hydroxymethylation, oxidation, and esterification . Although these methods do not directly describe the synthesis of methyl 7-methoxy-1H-indazole-3-carboxylate, they provide insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of indazole derivatives has been extensively studied. For example, the crystal structure of 7-methoxy-1H-indazole shows that the methoxy group lies in the plane of the indazole system . Theoretical studies, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been used to calculate structural parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps for related compounds . These studies are crucial for understanding the electronic nature and reactivity of the indazole ring system.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The 4-carboxy group in triazole derivatives, for example, can be easily transformed into other functional groups, indicating the potential for chemical modifications in indazole derivatives as well . The presence of a methoxy group can influence the biological activity of the indazole ring, as seen in the case of 7-methoxyindazole, which exhibits inhibitory activity against neuronal nitric oxide synthase .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These methods provide information on the vibrational modes, electronic nature, and magnetic field environment of the molecules . Computational studies can further predict the reactivity of the molecules through chemical descriptors and MEP analysis. Additionally, the non-linear optical (NLO) properties of these compounds can be investigated based on calculated values of polarizability and hyperpolarizability .
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Methyl-7-methoxy-1H-indazol-3-carboxylat: dient als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle. Sein Indazol-Kern ist ein häufiges Motiv in vielen pharmakologisch aktiven Verbindungen. Zum Beispiel kann es verwendet werden, um Derivate mit potenziellen entzündungshemmenden, antitumoralen und antibakteriellen Eigenschaften zu erzeugen .
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann die Reaktivität dieser Verbindung genutzt werden, um neue Materialien mit spezifischen elektronischen oder photonischen Eigenschaften zu erzeugen. Seine molekulare Struktur ermöglicht die Einführung von funktionellen Gruppen, die die physikalischen Eigenschaften eines Materials verändern können .
Chemische Synthese
Die Verbindung wird in der chemischen Synthese als Baustein für komplexere Moleküle verwendet. Seine Reaktivität, insbesondere in alkalischen Lösungen, macht es zu einer wertvollen Komponente bei der Methylierung von Indazolen, was zu einer Vielzahl methylierter Produkte führt.
Analytische Chemie
This compound: kann in der analytischen Chemie für die Entwicklung neuer analytischer Methoden verwendet werden. Seine klar definierte Struktur und Eigenschaften machen es zu einem hervorragenden Standard für die Kalibrierung von Instrumenten oder die Entwicklung neuer Nachweismethoden .
Pharmakologische Forschung
Diese Verbindung ist in der pharmakologischen Forschung für die Wirkstoffentdeckung von Bedeutung. Es ist ein wichtiges Zwischenprodukt bei der Synthese von Verbindungen, die auf ihr therapeutisches Potenzial, insbesondere bei der Behandlung verschiedener Krebsarten, untersucht werden .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie können Derivate von This compound auf ihre Verwendung als Pestizide oder Herbizide untersucht werden. Die Reaktivität des Indazolrings ermöglicht die Herstellung von Verbindungen, die mit biologischen Zielmolekülen in Schädlingen interagieren können .
Eigenschaften
IUPAC Name |
methyl 7-methoxy-2H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUJTCUPWHNPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647226 |
Source


|
| Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885278-95-5 |
Source


|
| Record name | Methyl 7-methoxy-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

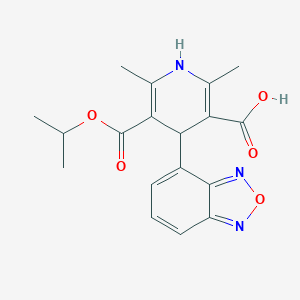
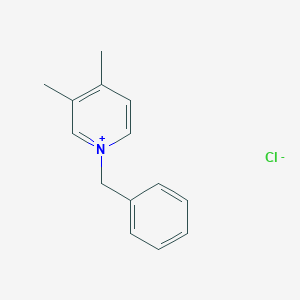
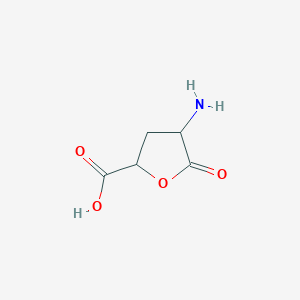

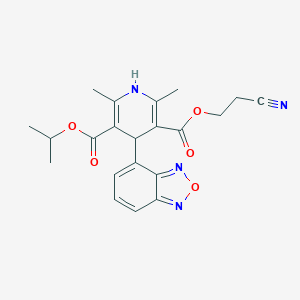


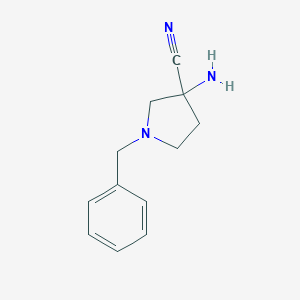
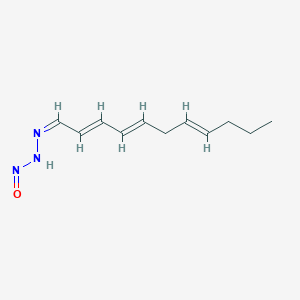
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
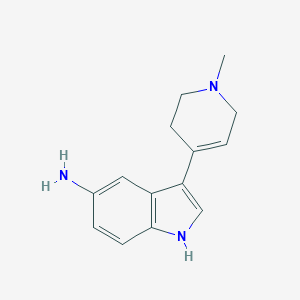

![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)
